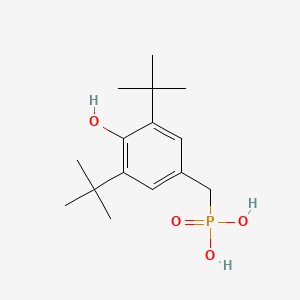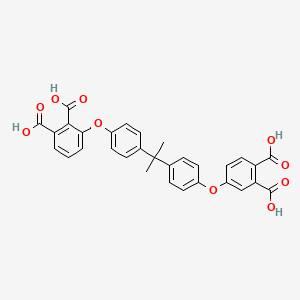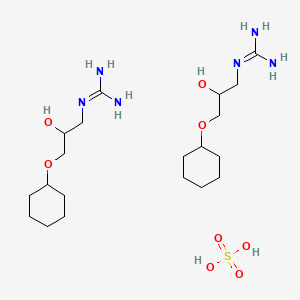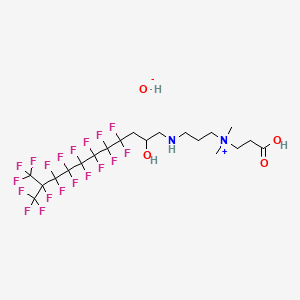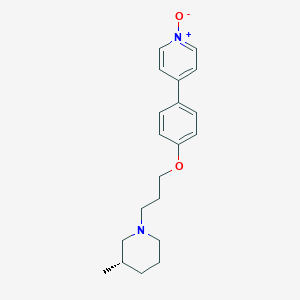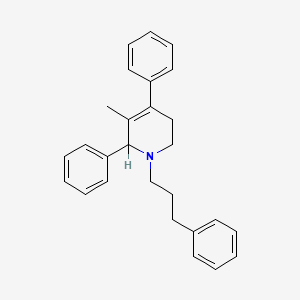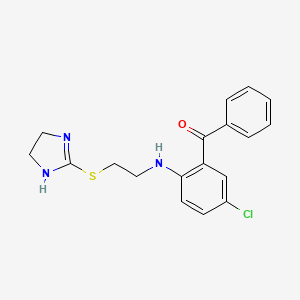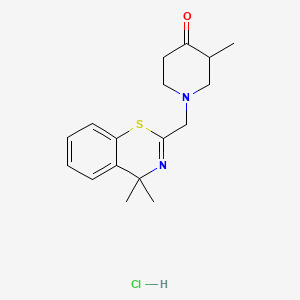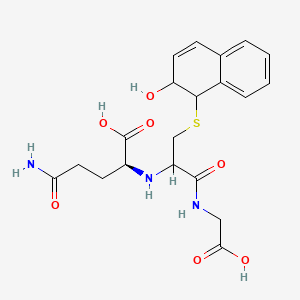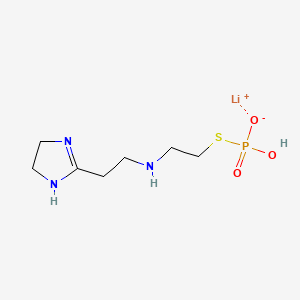
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is a complex organic compound that features an imidazole ring, a thiol group, and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt typically involves multiple steps. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol and phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include disulfides from oxidation, reduced imidazole derivatives, and substituted thiol or phosphate compounds.
Wissenschaftliche Forschungsanwendungen
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiol group can form disulfide bonds, affecting protein structure and function. The phosphate group can participate in phosphorylation reactions, playing a role in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Thiol-containing compounds: Cysteine and glutathione are examples of compounds with thiol groups.
Phosphate-containing compounds: Adenosine triphosphate (ATP) and phospholipids contain phosphate groups.
Uniqueness
2-((2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl)amino)ethanethiol dihydrogen phosphate lithium salt is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
127914-16-3 |
|---|---|
Molekularformel |
C7H15LiN3O3PS |
Molekulargewicht |
259.2 g/mol |
IUPAC-Name |
lithium;2-[2-(4,5-dihydro-1H-imidazol-2-yl)ethylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C7H16N3O3PS.Li/c11-14(12,13)15-6-5-8-2-1-7-9-3-4-10-7;/h8H,1-6H2,(H,9,10)(H2,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DDSNDKTZICRMBB-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CN=C(N1)CCNCCSP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


